molecular formula C8H7Cl3O B3369883 (1R)-2-chloro-1-(3,4-dichlorophenyl)ethanol CAS No. 256474-27-8

(1R)-2-chloro-1-(3,4-dichlorophenyl)ethanol

Cat. No. B3369883
CAS RN: 256474-27-8
M. Wt: 225.5 g/mol
InChI Key: LKALNWLBXMXTJS-QMMMGPOBSA-N
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Description

“(1R)-1-(3,4-dichlorophenyl)ethanol” is a chemical compound used for proteomics research . It has a molecular formula of C8H8Cl2O and a molecular weight of 191.05 .


Molecular Structure Analysis

The InChI code for “(1R)-1-(3,4-dichlorophenyl)ethanol” is 1S/C8H8Cl2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3/t5-/m1/s1 .


Physical And Chemical Properties Analysis

“(1R)-1-(3,4-dichlorophenyl)ethanol” is a liquid at room temperature .

Scientific Research Applications

Renewable Energy and Hydrogen Production

Bio-ethanol, a renewable energy carrier primarily produced from biomass fermentation, presents a promising route for hydrogen production via reforming. The use of catalysts, particularly Rh and Ni, plays a significant role in the ethanol reforming process, leading to efficient hydrogen production. The choice of catalyst support, such as MgO, ZnO, CeO2, and La2O3, is crucial for enhancing hydrogen production and ensuring long-term catalyst stability. This process is integral for future fuel cell applications, highlighting the potential of bio-ethanol reforming in renewable energy and hydrogen production sectors (Ni, Leung, & Leung, 2007).

Environmental Impact Assessment

Chlorophenols, including compounds like 2,4-dichlorophenol, have been extensively reviewed for their environmental impact, particularly in aquatic ecosystems. These compounds exhibit moderate toxicity to mammalian and aquatic life, with potential for significant fish toxicity upon long-term exposure. The persistence of chlorophenols in the environment is variable, influenced by the presence of biodegrading microflora. This work underscores the importance of understanding and managing the environmental impact of chlorinated compounds to protect aquatic ecosystems (Krijgsheld & Gen, 1986).

Bioconversion and Ethanol Production

The conversion of lignocellulosic materials into ethanol, such as the utilization of Parthenium (Parthenium hysterophorus), represents a significant avenue for renewable energy production. Research into the bioconversion of various lignocellulosic substances into ethanol highlights the potential of these materials as cheap substrates for ethanol production. This area of study is crucial for optimizing processes for efficient ethanol production, offering insights into the renewable energy and biofuel sectors (Swati, Haldar, Ganguly, & Chatterjee, 2013).

Chemical Process and Mechanism Insights

The study of the acidolysis mechanism of lignin model compounds provides valuable insights into the chemical processes involved in lignin breakdown. This research, focusing on β-O-4 bond cleavage, elucidates the different mechanisms and pathways involved in lignin acidolysis, contributing to the broader understanding of lignin chemistry and its applications in bio-refining and materials science (Yokoyama, 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, or respiratory irritation .

properties

IUPAC Name

(1R)-2-chloro-1-(3,4-dichlorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl3O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,12H,4H2/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKALNWLBXMXTJS-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CCl)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CCl)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-2-chloro-1-(3,4-dichlorophenyl)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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